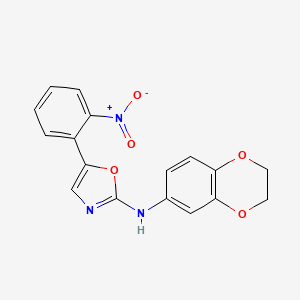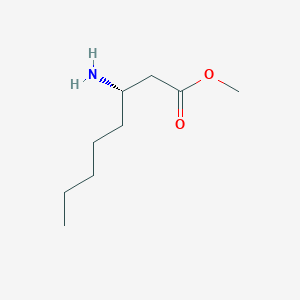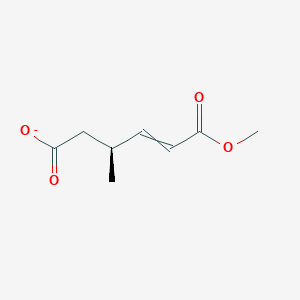
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a keto group on a hexenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-methoxy-3-methyl-6-oxohex-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-buten-1-ol and methoxyacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol, while catalysts such as p-toluenesulfonic acid are used to promote esterification.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to enhance the production rate and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which (3S)-6-methoxy-3-methyl-6-oxohex-4-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-6-methoxy-3-methyl-6-oxohexanoate: Similar structure but lacks the double bond in the hexenoate backbone.
(3S)-6-methoxy-3-methyl-6-oxohept-4-enoate: Similar structure with an additional carbon in the backbone.
Uniqueness
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate is unique due to its specific combination of functional groups and the presence of a double bond in the hexenoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
826994-97-2 |
|---|---|
Fórmula molecular |
C8H11O4- |
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(5-7(9)10)3-4-8(11)12-2/h3-4,6H,5H2,1-2H3,(H,9,10)/p-1/t6-/m1/s1 |
Clave InChI |
WZXBIXOFDLUMNM-ZCFIWIBFSA-M |
SMILES isomérico |
C[C@@H](CC(=O)[O-])C=CC(=O)OC |
SMILES canónico |
CC(CC(=O)[O-])C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


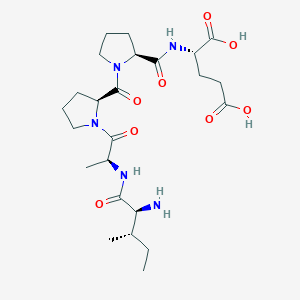
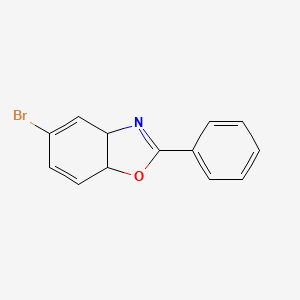
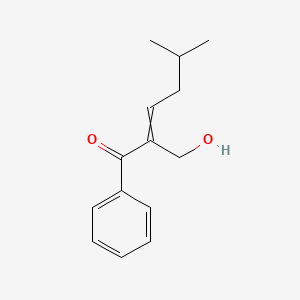

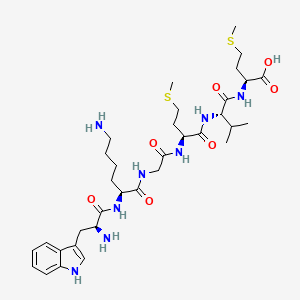
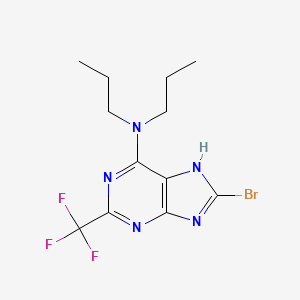
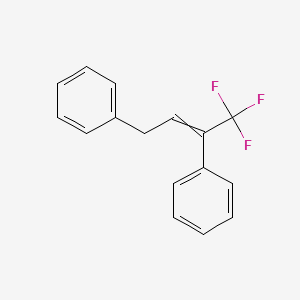
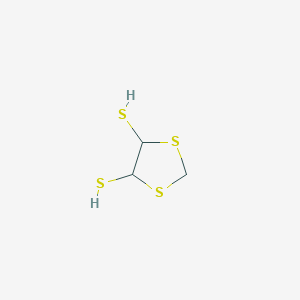
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
